1-Ethylpyrazole
Overview
Description
1-Ethylpyrazole is a compound with the molecular formula C5H8N2. It has an average mass of 96.130 Da and a mono-isotopic mass of 96.068748 Da . It is also known by other names such as 1-Ethyl-1H-pyrazol, 1-Ethyl-1H-pyrazole, and 1-Ethylpyrazole .
Synthesis Analysis
Pyrazole derivatives, including 1-Ethylpyrazole, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties .
Molecular Structure Analysis
The molecular structure of 1-Ethylpyrazole consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
1-Ethylpyrazole has a density of 1.0±0.1 g/cm3, a boiling point of 140.2±9.0 °C at 760 mmHg, and a vapour pressure of 7.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 38.6±18.7 °C . The index of refraction is 1.517 and the molar refractivity is 29.9±0.5 cm3 .
Scientific Research Applications
- Field : Organic Chemistry
- Application : Pyrazole, due to its multifaceted applications, has been the target of chemists and various synthetic approaches have been developed to synthesize pyrazole-containing molecules .
- Method : The synthesis of pyrazoles has been achieved through green protocols such as sonochemical procedures, microwave technologies, solvent-free conditions, green solvents, heterogeneous catalysis particularly nanocatalysts, and ionic liquids .
- Results : The adoption of these green protocols for the synthesis of pyrazoles has replaced traditional procedures due to concerns pertaining especially to the environment .
- Field : Organic Chemistry
- Application : New pyrazole-containing aldehydes, including 1-ethylpyrazole-4-carbaldehyde, were synthesized .
- Method : These aldehydes were synthesized by the Vilsmeier reaction .
- Results : The reactions of these aldehydes with primary amines (aniline, hydrazine, ethylenediamine, p-phenylenediamine, benzidine) gave the corresponding Schiff bases .
- Field : Medicine
- Application : Pyrazole derivatives have been extensively studied for many applications including anticancer, antimicrobial, anti-inflammatory, antiglycemic, anti-allergy, and antiviral .
- Method : The method of application varies depending on the specific medical application. For example, in anticancer applications, the pyrazole derivative might be administered as a drug .
- Results : The results or outcomes obtained also vary depending on the specific medical application. For example, in anticancer applications, the outcome might be the reduction of tumor size .
Green Synthesis of Pyrazoles
Synthesis of Pyrazole-Containing Aldehydes
Medical Applications of Pyrazole Derivatives
- Field : Medicinal Chemistry
- Application : Pyrazole and pyrazolyl metal complexes have potential in the areas of drug discovery and development . They have been studied as anticancer, antibacterial/parasitic, and antiviral agents .
- Method : The method of application varies depending on the specific medical application. For example, in anticancer applications, the pyrazole derivative might be administered as a drug .
- Results : The results or outcomes obtained also vary depending on the specific medical application. For example, in anticancer applications, the outcome might be the reduction of tumor size .
- Field : Organic Chemistry
- Application : Pyrazoles, including 3(5)-aminopyrazoles, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- Method : The method of synthesis varies depending on the specific heterocyclic system being synthesized .
- Results : The results or outcomes obtained also vary depending on the specific heterocyclic system being synthesized .
Pyrazole Metal Complexes in Medicine
Synthesis of Heterocyclic Systems
- Field : Medicine
- Application : Pyrazoles, including 4-ethylpyrazole, have been shown to inhibit the action of horse liver alcohol dehydrogenase (LADH). This property has led to suggestions that they could be used to treat methanol poisoning .
- Method : The method of application would likely involve administering the pyrazole derivative as a drug .
- Results : The results or outcomes obtained would depend on the specific medical application. For example, in the treatment of methanol poisoning, the outcome might be the reduction of methanol toxicity .
- Field : Organic Chemistry
- Application : 3(5)-Aminopyrazoles are often used as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
- Method : The method of synthesis varies depending on the specific heterocyclic system being synthesized .
- Results : The results or outcomes obtained also vary depending on the specific heterocyclic system being synthesized .
- Field : Organic Chemistry
- Application : Pyrazole-containing compounds are versatile scaffolds in organic synthesis. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in various fields, including biological, physical-chemical, material science, and industrial fields .
- Method : The method of synthesis varies depending on the specific pyrazole derivative being synthesized .
- Results : The results or outcomes obtained also vary depending on the specific pyrazole derivative being synthesized .
Inhibitor of Alcohol Dehydrogenase
Synthesis of Pyrazolo[1,5-a]pyrimidines
Synthesis of Diverse Pyrazole Derivatives
Safety And Hazards
properties
IUPAC Name |
1-ethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-7-5-3-4-6-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNMQGISZVYIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333310 | |
Record name | 1-ethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyrazole | |
CAS RN |
2817-71-2 | |
Record name | 1-ethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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